molecular formula C25H37O6- B14665400 3,4-Bis[(octyloxy)carbonyl]benzoate CAS No. 50788-80-2

3,4-Bis[(octyloxy)carbonyl]benzoate

Cat. No.: B14665400
CAS No.: 50788-80-2
M. Wt: 433.6 g/mol
InChI Key: HLEUOLXRNGDCIY-UHFFFAOYSA-M
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Description

3,4-Bis[(octyloxy)carbonyl]benzoate is an organic compound with the molecular formula C30H46O6 It is a derivative of benzoic acid, where two octyloxycarbonyl groups are attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(octyloxy)carbonyl]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with octyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(octyloxy)carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the octyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzoates.

Scientific Research Applications

3,4-Bis[(octyloxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Bis[(octyloxy)carbonyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate
  • Benzyl 3,4-bis(benzyloxy)benzoate

Uniqueness

3,4-Bis[(octyloxy)carbonyl]benzoate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

50788-80-2

Molecular Formula

C25H37O6-

Molecular Weight

433.6 g/mol

IUPAC Name

3,4-bis(octoxycarbonyl)benzoate

InChI

InChI=1S/C25H38O6/c1-3-5-7-9-11-13-17-30-24(28)21-16-15-20(23(26)27)19-22(21)25(29)31-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3,(H,26,27)/p-1

InChI Key

HLEUOLXRNGDCIY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)OCCCCCCCC

Origin of Product

United States

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